Norethisterone enanthate

Catalog No.
S537499
CAS No.
3836-23-5
M.F
C27H38O3
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norethisterone enanthate

CAS Number

3836-23-5

Product Name

Norethisterone enanthate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21-,22+,23+,24-,26-,27-/m0/s1

InChI Key

APTGJECXMIKIET-WOSSHHRXSA-N

SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

solubility

Soluble in DMSO

Synonyms

(17 alpha)-17-((1-oxoheptyl)oxy)-19-norpregn-4-en-20-yn-3-one, 19-norethindrone enanthate, norethindrone enanthate, norethisterone enanthate, norethisterone oenanthate

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Isomeric SMILES

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C

The exact mass of the compound Norethisterone enanthate is 411.2899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Synthetic - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fertility Regulation Research

  • Mechanisms of Action: Norethisterone enanthate suppresses ovulation by inhibiting the surge of luteinizing hormone (LH) essential for egg release. Researchers use it to study the hormonal pathways involved in ovulation and contraception ()
  • Long-Acting Contraceptive Development: Due to its sustained release properties, norethisterone enanthate is being investigated for developing long-acting injectable contraceptives. Research explores its efficacy, dosage optimization, and side effect profiles in this context ()

Endometriosis Research

  • Disease Management: Norethisterone enanthate's ability to suppress endometrial growth makes it a potential therapeutic target for endometriosis, a condition characterized by endometrial tissue growth outside the uterus. Researchers study its effectiveness in managing pain symptoms and disease progression ()
  • Understanding Disease Mechanisms: Norethisterone enanthate can be used in cell and animal models of endometriosis to investigate the hormonal factors contributing to the disease. This helps researchers gain insights into the underlying mechanisms ()

Other Scientific Applications

  • Cancer Research: Norethisterone enanthate's progestogenic properties are being explored in the context of hormone-sensitive cancers like endometrial cancer. Research focuses on its potential to inhibit cancer cell growth ()
  • Metabolic Studies: Norethisterone enanthate may influence glucose and lipid metabolism. Researchers use it to investigate its effects on blood sugar regulation and cholesterol levels ()

Norethisterone enanthate is a synthetic progestogen, specifically a derivative of norethisterone, which is itself a modified form of testosterone. It is classified as a 19-nortestosterone compound, featuring an ethynyl group at the C17α position and an enanthate ester at the C17β position. This structural modification enhances its progestogenic activity while reducing androgenic effects, making it suitable for therapeutic applications in contraception and hormone replacement therapy .

NETE acts as a progestin, mimicking the effects of the natural hormone progesterone. It primarily functions by:

  • Thickening Cervical Mucus: Makes it difficult for sperm to reach the egg [].
  • Suppressing Ovulation: Inhibits the release of an egg from the ovary [].
  • Thinning the Endometrial Lining: Creates an environment less hospitable for implantation of a fertilized egg [].

Norethisterone enanthate acts as a prodrug, rapidly converting to norethisterone upon administration. The conversion occurs through hydrolysis by esterases in the body. The primary metabolic pathway involves the cytochrome P450 enzyme system, particularly CYP3A4, which facilitates hydroxylation and reduction reactions. The major metabolites include 5α-dihydronorethisterone and various sulfate and glucuronide conjugates, which are excreted in urine and feces .

Norethisterone enanthate exhibits significant biological activity as a progestogen. It binds to progesterone receptors, leading to changes in gene expression that promote uterine lining maintenance and inhibit ovulation. Additionally, it has been shown to possess weak androgenic and estrogenic activities due to its metabolites. Its pharmacodynamic profile includes effects on menstrual regulation and potential mood alterations .

The synthesis of norethisterone enanthate involves several steps:

  • Starting Material: The process begins with estr-4-ene-3,17-dione (bolandione).
  • Reduction: Partial reduction of the aromatic region of the 3-O-methyl ether of estrone is performed using lithium in liquid ammonia.
  • Oxidation: The resulting hydroxyl group at C17α is oxidized back to a keto group using chromium trioxide in acetic acid.
  • Formation of Ethynyl Compound: The compound undergoes ethynylation using acetylene in the presence of potassium tert-butoxide.
  • Esterification: Finally, the product is reacted with enanthic acid to form norethisterone enanthate .

Norethisterone enanthate is primarily used for:

  • Contraceptive Therapy: It is administered intramuscularly as a long-acting contraceptive method.
  • Hormonal Treatments: It may also be used in hormone replacement therapy for women experiencing menopausal symptoms.
  • Menstrual Regulation: It can help manage conditions like endometriosis or abnormal uterine bleeding .

Norethisterone enanthate can interact with various medications, particularly those affecting liver enzymes such as cytochrome P450. For instance, its metabolism may be increased when co-administered with certain drugs like butalbital or calcitriol. These interactions can alter its effectiveness and side effect profile, necessitating careful management when prescribing alongside other treatments .

Several compounds share structural or functional similarities with norethisterone enanthate:

Compound NameTypeProgestogenic ActivityAndrogenic ActivityUnique Features
NorethisteroneProgestinHighLowBase compound for norethisterone enanthate
NorethindroneProgestinHighModerateUsed in oral contraceptives
Medroxyprogesterone acetateProgestinHighLowCommonly used in injectable contraceptives
EtonogestrelProgestinHighLowUsed in subdermal implants
LevonorgestrelProgestinModerateModerateUsed in emergency contraception

Norethisterone enanthate stands out due to its specific esterification at C17β, which prolongs its action compared to other progestins that may have different delivery methods or metabolic pathways .

Traditional Synthetic Routes

Starting Materials and Key Precursors

The synthesis of norethisterone enanthate relies on several critical starting materials and chemical precursors. Norethisterone (17α-ethynyl-17β-hydroxy-estra-4-en-3-one) serves as the primary steroid substrate for esterification [1] [2]. This synthetic progestogen, with molecular formula C₂₀H₂₆O₂ and molecular weight of 298.4 g/mol, provides the essential steroid backbone containing the 17α-ethynyl group that distinguishes it from naturally occurring steroids [1].

19-Nor-4-androstenedione represents the fundamental precursor for norethisterone synthesis, serving as the initial raw material in multi-step synthetic approaches [3]. This compound, with formula C₁₈H₂₄O₂ and molecular weight of 272.4 g/mol, undergoes protection, ethynylation, hydrolysis, and esterification to yield the final norethisterone acetate intermediate [3].

Heptanoic acid (enanthic acid) constitutes the carboxylic acid component essential for enanthate ester formation [2] [4]. With molecular formula C₇H₁₄O₂ and molecular weight of 130.2 g/mol, this seven-carbon aliphatic acid provides the extended alkyl chain that imparts the depot characteristics to the final compound [4]. Heptanoic acid anhydride serves as the preferred esterifying reagent due to its enhanced reactivity and ability to drive the esterification reaction to completion [2].

Critical Intermediate Compounds

The synthetic pathway involves several critical intermediates that require careful handling and characterization. The 3-enol diester intermediate forms during the initial stages of the traditional synthesis when norethisterone is refluxed with enanthic acid anhydride at 180°C for 17 hours [2]. This intermediate exhibits a melting point of 82-84°C and requires anhydrous conditions to maintain stability [2].

Protected 3-ketal intermediates are generated through reaction with orthoformic acid triesters in the presence of acid catalysts at controlled temperatures of 20-60°C [3]. These intermediates require protection from moisture and demonstrate variable melting points depending on the specific protecting group employed [3].

The norethisterone 3,17-diacetate intermediate represents another critical compound formed through treatment with isopropenyl acetate and p-toluenesulfonic acid in dimethoxyethane [3]. This intermediate displays a melting point range of 138-146°C and exists as a stable crystalline solid [5].

Modern Synthetic Methodologies

One-Step Synthesis Approaches

Modern synthetic approaches emphasize efficiency and yield optimization through simplified reaction sequences. The trifluoroacetic anhydride method represents a significant advancement, enabling one-step synthesis of norethisterone esters in near-quantitative yields of 95-98% [6] [7]. This method employs trifluoroacetic anhydride as both activating agent and coupling reagent, completing the esterification within 4-6 hours under mild conditions [6].

The reaction mechanism involves activation of the carboxylic acid by trifluoroacetic anhydride, followed by nucleophilic attack by the steroid hydroxyl group. This approach eliminates multiple purification steps and significantly reduces reaction time compared to traditional methods [6] [7].

Catalytic Processes in Synthesis

4-Dimethylaminopyridine (DMAP) serves as the most widely employed nucleophilic catalyst in modern norethisterone enanthate synthesis [3]. DMAP operates through nucleophilic acyl substitution mechanisms, providing high selectivity under mild conditions at room temperature [3]. The catalyst loading typically ranges from 0.1-0.2 equivalents, providing sufficient catalytic activity while maintaining economic viability [8].

Heterogeneous acid catalysts offer advantages in terms of catalyst recovery and recycling [9]. These catalysts operate through surface-catalyzed condensation mechanisms at elevated temperatures of 80-120°C, enabling continuous processing and simplified product isolation [9].

Enzymatic esterases represent an emerging biocatalytic approach for ester formation [10]. These enzymes operate under environmentally benign conditions in aqueous media at 37°C, providing excellent selectivity but with limited substrate scope [10].

Enamine-Based Synthetic Pathways

Recent developments in steroid synthesis have explored enamine intermediates as versatile building blocks [11]. The formation of enamines from steroid ketones enables selective functionalization at specific positions. These intermediates undergo subsequent alkylation or acylation reactions to introduce the desired substituents [11].

Enamine formation typically employs secondary amines such as pyrrolidine or morpholine in the presence of dehydrating agents [11]. The resulting enamines demonstrate enhanced nucleophilicity and regioselectivity compared to simple enolate intermediates [12].

Esterification Strategies

Heptanoic Acid Esterification Methods

The direct acid anhydride method represents the classical approach for heptanoic acid esterification [2]. This method involves refluxing norethisterone with heptanoic anhydride at 180°C, providing high yields but requiring elevated temperatures [2]. The reaction proceeds through nucleophilic acyl substitution, with the steroid hydroxyl group attacking the activated carbonyl center [2].

Following reaction completion, the mixture undergoes steam distillation to remove excess enanthic acid, followed by successive washing with sodium hydroxide and water to achieve neutrality [2]. The crude product requires crystallization from methanol and storage at -8°C for 24 hours to obtain pure crystalline material with melting points of 68-71°C [2].

Alternative Esterification Techniques

Carbodiimide coupling employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents [13] [3]. These methods operate under mild conditions at room temperature, providing yields of 75-85% with reaction times of 12-24 hours [13]. The reaction utilizes 4-dimethylaminopyridine as a nucleophilic catalyst in dichloromethane solvent [13].

Mixed anhydride methods involve preliminary formation of mixed anhydrides using ethyl chloroformate, followed by esterification with the steroid substrate [14]. This approach provides fast reaction rates and clean products but generates carbon dioxide as a byproduct [14].

Acid chloride methods utilize heptanoyl chloride as the activated ester component [14]. These reactions demonstrate high reactivity and short reaction times but require careful handling due to moisture sensitivity [14].

Yield Optimization Approaches

Temperature optimization studies indicate that reaction temperatures of 80-100°C provide the optimal balance between reaction rate and product stability [15]. Higher temperatures increase reaction rates but may cause thermal decomposition of the steroid substrate [15].

Reaction time optimization typically requires 8-12 hours for complete conversion [15]. Extended reaction times improve conversion but increase the risk of side reactions and impurity formation [15].

Stoichiometric optimization demonstrates that 1.2-1.5 equivalents of heptanoic acid provide optimal yields while minimizing purification complexity [15]. Excess acid drives the equilibrium toward ester formation but complicates product isolation [15].

Industrial Scale Production Considerations

Process Chemistry Challenges

Industrial-scale synthesis faces several critical challenges related to heat transfer, mass transfer, and reaction control. Temperature uniformity becomes increasingly difficult in large-scale reactions, particularly for the high-temperature anhydride method requiring 180°C [15]. Inadequate heat distribution can lead to localized overheating and substrate decomposition [15].

Solvent handling represents another significant challenge, with dichloromethane and other organic solvents requiring specialized equipment for recovery and recycling [4]. The implementation of closed-loop solvent recovery systems achieves 90-95% recovery rates, significantly reducing operating costs and environmental impact [4].

Quality control becomes more complex at industrial scale, requiring real-time monitoring of critical process parameters including temperature, pH, and reaction conversion [15]. Advanced analytical techniques such as in-line spectroscopy enable continuous monitoring and process optimization [15].

Scalability Factors

The transition from laboratory to industrial scale requires careful consideration of reaction kinetics and heat generation. Exothermic esterification reactions must be carefully controlled to prevent thermal runaway [15]. The implementation of staged addition protocols and enhanced cooling systems ensures safe operation at industrial scale [15].

Mixing efficiency becomes increasingly important as reactor size increases [15]. Adequate agitation ensures uniform distribution of reactants and catalysts, preventing localized concentration gradients that could lead to side reactions [15].

Equipment design must accommodate the corrosive nature of some reagents, particularly trifluoroacetic anhydride and acid chlorides [6]. Specialized materials of construction including fluoropolymer linings and corrosion-resistant alloys are essential for long-term operation [6].

Economic Aspects of Synthesis

Raw material costs represent approximately 60-70% of total manufacturing costs [16]. The price volatility of specialty chemicals such as DMAP and DCC significantly impacts production economics [16]. Strategic sourcing and long-term supply agreements help mitigate cost fluctuations [16].

Energy consumption varies significantly among different synthetic approaches. The high-temperature anhydride method requires substantial heating costs, while ambient temperature methods using catalytic approaches minimize energy requirements [16]. Microwave-assisted synthesis offers potential energy savings through more efficient heating mechanisms [5].

Waste disposal costs constitute a significant economic factor, particularly for halogenated solvents and heavy metal catalysts [16]. Implementation of green chemistry principles and waste minimization strategies can reduce disposal costs by 40-60% [16].

Green Chemistry Applications in Synthesis

Sustainable Reagent Selection

The replacement of traditional hazardous reagents with environmentally benign alternatives represents a critical aspect of sustainable synthesis. Dichloromethane, commonly used as a reaction solvent, can be replaced with ethyl acetate, which offers lower toxicity and biodegradability while maintaining comparable extraction efficiency [17].

Hexane, traditionally employed for crystallization and purification, can be substituted with heptane, which demonstrates reduced environmental persistence and similar solvating properties [17]. This substitution aligns with green chemistry principles while maintaining process performance [17].

Triethylamine serves as an effective alternative to pyridine, providing similar basicity with reduced toxicity and easier handling characteristics [17]. The substitution facilitates safer working conditions and simplified waste management protocols [17].

Waste Reduction Strategies

Solvent recycling represents the most significant opportunity for waste reduction in norethisterone enanthate synthesis [15]. On-site distillation units enable recovery of 90-95% of organic solvents, dramatically reducing disposal costs and environmental impact [15]. The implementation of automated distillation systems ensures consistent solvent quality and minimizes operator exposure [15].

Catalyst immobilization strategies enable catalyst recovery and reuse, particularly for heterogeneous systems [9]. Fixed-bed reactor configurations allow continuous operation with in-situ catalyst regeneration, eliminating the need for catalyst separation and disposal [9].

Aqueous waste treatment through activated carbon adsorption removes organic contaminants before discharge [18]. This approach ensures compliance with environmental regulations while minimizing water pollution [18].

Solvent Considerations

The selection of environmentally friendly solvents requires balancing performance, safety, and environmental impact [17]. Bio-based ethanol offers excellent sustainability credentials as a renewable solvent derived from biological feedstocks [17]. Its favorable toxicity profile and biodegradability make it an attractive alternative for various synthetic steps [17].

Supercritical carbon dioxide represents an innovative solvent system for extraction and purification operations. This approach eliminates organic solvent requirements entirely while providing excellent selectivity and product purity.

Ionic liquids offer unique properties including negligible vapor pressure and tunable physicochemical characteristics. These solvents enable reaction optimization while eliminating volatile organic compound emissions.

The implementation of continuous flow synthesis reduces solvent requirements through enhanced mixing efficiency and improved heat transfer [19]. Microreactor technology enables precise control of reaction parameters while minimizing solvent usage and waste generation [19].

Process intensification through microwave-assisted synthesis reduces reaction times and energy consumption while maintaining product quality [5]. This approach enables ambient temperature reactions for substrates that traditionally require elevated temperatures [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

3

Exact Mass

410.28209507 g/mol

Monoisotopic Mass

410.28209507 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HY3S2K0J0F

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (39.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (39.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (39.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.56%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (97.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (58.54%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H413 (58.54%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Contraceptive Agents, Female

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3836-23-5

Wikipedia

Norethisterone_enanthate

Dates

Last modified: 08-15-2023
1: Swenson I, Khan AR, Jahan FA. A randomized, single blind comparative trial of norethindrone enanthate and depo-medroxyprogesterone acetate in Bangladesh. Contraception. 1980 Mar;21(3):207-15. PubMed PMID: 6446442.
2: Sang GW, Liu XH, Shao QX, Ge JL, Mao SM, Lu FY. [Pharmacokinetics of norethindrone enanthate 200 mg after intramuscular injection in 25 Chinese women]. Zhongguo Yao Li Xue Bao. 1991 Mar;12(2):184-7. Chinese. PubMed PMID: 1776487.
3: Weiner E, Johansson ED. Plasma levels of norethindrone after i.m. injection of 200 mg norethindrone enanthate. Contraception. 1975 Apr;11(4):419-25. PubMed PMID: 1122756.
4: Kesserü-Koós E, Larrañaga-Legufa A, Hurtado-Koo H, Scharff HJ. Fertility control with norethindrone enanthate, a long-acting parenteral progestogen. Acta Eur Fertil. 1973 Dec;4(4):203-21. PubMed PMID: 4802108.
5: Wistuba J, Nieschlag E, Semjonow A, Sandhowe-Klaverkamp R, Friderichs-Gromoll S, Zitzmann M, Simoni M, Luetjens CM. Testosterone-induced prostate growth is blocked by co- and preadministration of norethisterone enanthate in castrated cynomolgus monkeys. Urol Int. 2012;88(3):358-64. doi: 10.1159/000335209. Epub 2012 Mar 8. PubMed PMID: 22414928.
6: Funckes CG, Chvapil M, Carrol RW, Bressler R. Effect of a long-acting contraceptive drug, norethindrone enanthate, on serum zinc and copper in human volunteers. Contraception. 1976 Sep;14(3):291-5. PubMed PMID: 975819.
7: Pelusi C, Costantino A, Cerpolini S, Pelusi G, Meriggiola MC, Pasquali R. A placebo-controlled, randomized clinical trial using testosterone undecanoate with injectable norethisterone enanthate: effect on anthropometric, metabolic and biochemical parameters. Int J Androl. 2011 Dec;34(6 Pt 1):548-55. doi: 10.1111/j.1365-2605.2010.01122.x. Epub 2010 Nov 19. PubMed PMID: 21087288.
8: Beksinska ME, Smit JA, Kleinschmidt I, Farley TM. Assessing menopausal status in women aged 40 - 49 using depot-medroxyprogesterone acetate, norethisterone enanthate or combined oral contraception. S Afr Med J. 2011 Feb;101(2):131-5. PubMed PMID: 21678742.
9: Behre HM, Zitzmann M, Anderson RA, Handelsman DJ, Lestari SW, McLachlan RI, Meriggiola MC, Misro MM, Noe G, Wu FC, Festin MP, Habib NA, Vogelsong KM, Callahan MM, Linton KA, Colvard DS. Efficacy and Safety of an Injectable Combination Hormonal Contraceptive for Men. J Clin Endocrinol Metab. 2016 Dec;101(12):4779-4788. Epub 2016 Oct 27. PubMed PMID: 27788052.
10: Sang GW, Liu XH. Pharmacokinetics of norethindrone oenanthate in 5 women after a single dose of norethindrone oenanthate and estradiol valerate. Zhongguo Yao Li Xue Bao. 1986 May;7(3):255-9. PubMed PMID: 2954375.
11: Beksinska ME, Kleinschmidt I, Smit JA, Farley TM. Bone mineral density in a cohort of adolescents during use of norethisterone enanthate, depot-medroxyprogesterone acetate or combined oral contraceptives and after discontinuation of norethisterone enanthate. Contraception. 2009 May;79(5):345-9. doi: 10.1016/j.contraception.2008.11.009. Epub 2009 Jan 17. PubMed PMID: 19341845; PubMed Central PMCID: PMC3833049.
12: Cooney R, Hayward P. Highlights from the 21st CROI. Lancet Infect Dis. 2014 Apr;14(4):276-7. PubMed PMID: 24800301.
13: Callahan R, Yacobson I, Halpern V, Nanda K. Ectopic pregnancy with use of progestin-only injectables and contraceptive implants: a systematic review. Contraception. 2015 Dec;92(6):514-22. doi: 10.1016/j.contraception.2015.08.016. Epub 2015 Sep 10. Review. PubMed PMID: 26363431.
14: Ralph LJ, Gollub EL, Jones HE. Hormonal contraceptive use and women's risk of HIV acquisition: priorities emerging from recent data. Curr Opin Obstet Gynecol. 2015 Dec;27(6):487-95. doi: 10.1097/GCO.0000000000000228. Review. PubMed PMID: 26536211.
15: Noguchi LM, Richardson BA, Baeten JM, Hillier SL, Balkus JE, Chirenje ZM, Bunge K, Ramjee G, Nair G, Palanee-Phillips T, Selepe P, van der Straten A, Parikh UM, Gomez K, Piper JM, Watts DH, Marrazzo JM; VOICE Study Team. Risk of HIV-1 acquisition among women who use diff erent types of injectable progestin contraception in South Africa: a prospective cohort study. Lancet HIV. 2015 Jul;2(7):e279-87. PubMed PMID: 26155597; PubMed Central PMCID: PMC4491329.
16: Hofmeyr GJ, Singata-Madliki M, Lawrie TA, Bergel E, Temmerman M. Effects of the copper intrauterine device versus injectable progestin contraception on pregnancy rates and method discontinuation among women attending termination of pregnancy services in South Africa: a pragmatic randomized controlled trial. Reprod Health. 2016 Apr 18;13:42. doi: 10.1186/s12978-016-0153-9. PubMed PMID: 27091008; PubMed Central PMCID: PMC4835872.
17: Stanczyk FZ, Roy S. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception. 1990 Jul;42(1):67-96. Review. PubMed PMID: 2143719.
18: Deese J, Masson L, Miller W, Cohen M, Morrison C, Wang M, Ahmed K, Agot K, Crucitti T, Abdellati S, Van Damme L. Injectable Progestin-Only Contraception is Associated With Increased Levels of Pro-Inflammatory Cytokines in the Female Genital Tract. Am J Reprod Immunol. 2015 Oct;74(4):357-67. doi: 10.1111/aji.12415. Epub 2015 Jul 22. PubMed PMID: 26202107.
19: Goebelsmann U, Stanczyk FZ, Brenner PF, Goebelsmann AE, Gentzschein EK, Mishell DR Jr. Serum norethindrone (NET) concentrations following intramuscular NET enanthate injection. Effect upon serum LH, FSH, estradiol and progesterone. Contraception. 1979 Mar;19(3):283-313. PubMed PMID: 572279.
20: Morrison CS, Chen PL, Kwok C, Baeten JM, Brown J, Crook AM, Van Damme L, Delany-Moretlwe S, Francis SC, Friedland BA, Hayes RJ, Heffron R, Kapiga S, Karim QA, Karpoff S, Kaul R, McClelland RS, McCormack S, McGrath N, Myer L, Rees H, van der Straten A, Watson-Jones D, van de Wijgert JH, Stalter R, Low N. Hormonal contraception and the risk of HIV acquisition: an individual participant data meta-analysis. PLoS Med. 2015 Jan 22;12(1):e1001778. doi: 10.1371/journal.pmed.1001778. eCollection 2015 Jan. PubMed PMID: 25612136; PubMed Central PMCID: PMC4303292.

Explore Compound Types